molecular formula C21H18Cl2O7 B586642 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose CAS No. 1207459-15-1

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose

Cat. No.: B586642
CAS No.: 1207459-15-1
M. Wt: 453.268
InChI Key: XHRJNOXRTTZFEQ-PAMZHZACSA-N
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Description

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is a synthetic organic compound with the molecular formula C21H18Cl2O7 It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups at positions 1, 3, and 5 are substituted with acetyl and 4-chlorobenzoyl groups

Scientific Research Applications

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other bioactive molecules.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to carbohydrate metabolism and enzyme interactions.

    Industrial Applications: The compound is used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the protection of the hydroxyl groups of 2-deoxy-D-ribose followed by selective acylation. The general steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-ribose are protected using suitable protecting groups such as acetyl or benzoyl groups.

    Selective Acylation: The protected intermediate is then subjected to selective acylation using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-ribose and the corresponding acids.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: 2-deoxy-D-ribose, 4-chlorobenzoic acid, acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor for nucleoside analogs that inhibit viral replication by targeting viral polymerases. The acetyl and benzoyl groups enhance the compound’s stability and facilitate its incorporation into nucleic acids, leading to the termination of viral DNA synthesis.

Comparison with Similar Compounds

  • 1-O-Acetyl-3,5-bis(benzoyl)-2-deoxy-D-ribose
  • 1-O-Acetyl-3,5-bis(4-methylbenzoyl)-2-deoxy-D-ribose
  • 1-O-Acetyl-3,5-bis(4-fluorobenzoyl)-2-deoxy-D-ribose

Comparison: 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to the presence of 4-chlorobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs, the chlorinated derivative exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

IUPAC Name

[(2R,3S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJNOXRTTZFEQ-PAMZHZACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693232
Record name 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207459-15-1
Record name 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2'-deoxy-D-ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207459151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-ACETYL-3,5-DI-O-(4-CHLOROBENZOYL)-2'-DEOXY-D-RIBOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKX2Q75S7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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